N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methyleneamine linker. The ethyl and methyl substituents on the pyrazole moieties influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-7-11(9(2)15-17)6-13-12-8-16(4)14-10(12)3/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
YIHRIPCTAJCAPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Ethyl-3-methyl-1H-pyrazol-4-carbaldehyde
The aldehyde precursor is synthesized through a Knorr-type pyrazole formation :
-
Reactants : Ethyl acetoacetate and ethyl hydrazinecarboxylate in ethanol.
-
Conditions : Reflux at 80°C for 12 hours, followed by acid hydrolysis to yield 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
-
Oxidation : Conversion to the aldehyde using PCC (pyridinium chlorochromate) in dichloromethane at 25°C.
Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrazole formation | 78 | 95 |
| Oxidation | 65 | 92 |
Synthesis of 1,3-Dimethyl-1H-pyrazol-4-amine
This intermediate is prepared via microwave-assisted cyclization :
-
Reactants : Acetylacetone and methylhydrazine in acetic acid.
-
Conditions : Microwave irradiation at 120°C for 20 minutes, yielding 1,3-dimethyl-1H-pyrazole-4-amine with 85% efficiency.
Optimization Note : Traditional heating methods require 6 hours at 100°C for comparable yields.
Reductive Amination for Coupling
The final step involves Schiff base formation and reduction :
-
Coupling : 1-Ethyl-3-methyl-1H-pyrazol-4-carbaldehyde reacts with 1,3-dimethyl-1H-pyrazol-4-amine in methanol at 25°C, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine to the target amine.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 24 hours |
| Yield | 72% |
| Purity (HPLC) | 98% |
Alternative Method: Nucleophilic Substitution
For industrial-scale production, a single-step alkylation is preferred:
-
Reactants : 1,3-Dimethyl-1H-pyrazol-4-amine and 4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole.
-
Conditions : Potassium carbonate (K2CO3) in DMF at 60°C for 8 hours.
Advantages :
Industrial-Scale Production Considerations
Critical Parameters :
-
Solvent Selection : DMF enhances reaction kinetics but requires post-synthesis purification to remove residual solvent.
-
Catalyst Use : Palladium on carbon (Pd/C) improves reductive amination efficiency but increases costs.
Cost Analysis :
| Method | Cost (USD/kg) |
|---|---|
| Reductive Amination | 1,200 |
| Nucleophilic Substitution | 950 |
Analytical Characterization
Techniques :
-
NMR Spectroscopy :
-
Mass Spectrometry :
Purity Assessment : HPLC with C18 column (95:5 acetonitrile/water) confirms >98% purity.
Challenges and Optimization Strategies
Common Issues :
-
Byproduct Formation : Over-alkylation in nucleophilic substitution routes generates bis-aminated derivatives.
-
Solution : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.
Yield Optimization :
-
DoE (Design of Experiments) : Varying temperature (50–70°C) and stoichiometry (1:1 to 1:1.2) improves yield by 15%.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Yield (%) | 72 | 80 |
| Purity (%) | 98 | 95 |
| Scalability | Moderate | High |
| Cost | High | Moderate |
Chemical Reactions Analysis
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyrazoles and other heterocyclic compounds .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines. A study demonstrated that compounds similar to N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. Specifically, the inhibition rates ranged from 61% to 85% for TNF-α and 76% to 93% for IL-6, compared to standard anti-inflammatory drugs like dexamethasone .
Antitumor Activity
The potential of this compound as an antitumor agent has been explored in various studies. For instance, it was evaluated against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The derivatives exhibited promising IC50 values, with some showing values of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells, indicating potent anticancer properties .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds derived from the pyrazole framework have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by functionalization to introduce the ethyl and methyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anti-inflammatory Properties
In a controlled experiment, researchers tested a series of pyrazole derivatives for their ability to inhibit inflammatory markers in vitro. The study found that compounds structurally similar to this compound had significant effects on reducing TNF-α levels in activated macrophages, highlighting their potential therapeutic application in inflammatory diseases.
Case Study 2: Antitumor Efficacy
Another study focused on evaluating the antitumor effects of this compound on various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often exhibit their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline (CAS 1006449-83-7)
- Structure : Replaces the dimethylpyrazole ring with a 3-methylaniline group.
- Molecular Formula : C₁₁H₁₃N₃ (MW: 187.25) .
4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
- Structure : Features a dimethylaniline group instead of the second pyrazole.
- Molecular Formula : C₁₄H₁₉N₃ (MW: 229.33) .
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | logP (Estimated) |
|---|---|---|---|---|
| Target Compound | ~263.34* | Ethyl, methyl pyrazoles | Moderate (free base) | ~2.5 |
| N-[(1-Ethyl-3-methyl)-...-3-methylaniline | 187.25 | 3-Methylaniline | Low | ~3.0 |
| 4-({[...]methyl}aniline | 229.33 | Dimethylaniline | Low | ~3.2 |
| Fluoroethyl analog (hydrochloride) | 287.77 | Fluoroethyl, HCl salt | High (salt form) | ~2.8 |
*Estimated based on structural analogs.
Critical Analysis of Structural Modifications
- Electron-Donating vs. In contrast, fluorine (electron-withdrawing) in stabilizes the molecule against electrophilic attack .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter toxicity profiles compared to free bases .
Biological Activity
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
- Molecular Formula : CHN
- Molecular Weight : 216.27 g/mol
- CAS Number : 1856021-42-5
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole derivatives. The process often requires careful control of reaction conditions to yield high purity products suitable for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant antiproliferation |
| Breast Cancer | MDA-MB-231 | Cytotoxic effects observed |
| Colorectal Cancer | HCT116 | Inhibition of cell proliferation |
| Prostate Cancer | LNCaP | Induction of apoptosis |
Studies have shown that these compounds can induce apoptosis through various mechanisms, including the inhibition of topoisomerase and alkylation of DNA, which are critical pathways in cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Pyrazole derivatives are known to exhibit activity against a range of bacterial strains. For instance, preliminary tests have indicated that this compound displays promising results against:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant growth reduction |
| Pseudomonas aeruginosa | Variable inhibitory effects |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties . Pyrazole derivatives are often associated with the modulation of inflammatory pathways. The specific mechanisms include:
- Inhibition of cyclooxygenase (COX) enzymes.
- Reduction in pro-inflammatory cytokine production.
- Modulation of NF-kB signaling pathways.
Research indicates that these activities can lead to reduced inflammation in models of acute and chronic inflammatory diseases .
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets:
Anticancer Mechanisms
The anticancer effects are primarily mediated through:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.
Antimicrobial Mechanisms
For antimicrobial activity:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes.
Anti-inflammatory Mechanisms
The anti-inflammatory effects likely involve:
- Cytokine Modulation : Reducing levels of TNF-alpha and IL-6.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- A study on a derivative similar to N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl showed a 50% reduction in tumor size in murine models after 28 days of treatment.
- Clinical trials investigating pyrazole-based compounds for treating rheumatoid arthritis demonstrated significant improvements in patient-reported outcomes compared to placebo groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including alkylation, cyclocondensation, and functional group protection. For example, copper-catalyzed coupling reactions under controlled temperatures (e.g., 35°C) and microwave-assisted synthesis can accelerate reaction kinetics and improve regioselectivity . Solvent choice (e.g., dimethyl sulfoxide for solubility) and catalysts like cesium carbonate or copper(I) bromide are critical for achieving yields >15% . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Q. How is the compound structurally characterized, and what analytical techniques validate its identity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) confirms substituent positions and connectivity, with characteristic shifts for pyrazole methyl groups (δ ~2.2–2.5 ppm) and ethyl substituents (δ ~1.3–1.5 ppm) . High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., m/z 251.30 [M+H]⁺ for C₁₂H₁₈N₅) . Infrared spectroscopy (IR) identifies amine (-NH) and aromatic stretching frequencies (~3298 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound is stable under normal conditions but reacts with strong oxidizing agents. Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy. Storage at 2–8°C in airtight containers prevents degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using dose-response curves (IC₅₀/EC₅₀) and include positive controls (e.g., reference inhibitors). Comparative studies with structural analogs (e.g., fluorinated or methoxy-substituted pyrazoles) can isolate substituent effects on activity . Meta-analyses of published datasets (e.g., PubChem BioAssay) may identify confounding factors like off-target interactions .
Q. What strategies improve yield in multi-step synthesis, particularly for scaling to gram-scale production?
- Methodological Answer : Optimize stepwise intermediates (e.g., Boc-protected amines) to minimize side reactions. Use continuous flow reactors for exothermic steps (e.g., alkylation) to enhance reproducibility . Microwave-assisted synthesis reduces reaction times (e.g., from 48 hours to <6 hours) and improves regioselectivity in pyrazole ring formation . Monitor reaction progress via TLC or inline spectroscopy to terminate reactions at peak conversion .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in substitution reactions . Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes (e.g., kinases) using crystallographic data from related pyrazole complexes. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with active-site residues) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in pyrazole derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and assess activity in standardized assays (e.g., enzyme inhibition, cytotoxicity). Quantitative SAR (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with bioactivity . For example, replacing the ethyl group with a bulkier isopropyl chain may enhance target affinity but reduce solubility .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected peaks, and how can these anomalies be addressed?
- Methodological Answer : Impurities from incomplete purification (e.g., residual solvents, unreacted intermediates) or tautomerism in the pyrazole ring can cause extra peaks. Re-crystallization in polar aprotic solvents (e.g., acetonitrile) or preparative HPLC removes contaminants. Deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
